D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, commonly referred to as Fmoc-D-Gln(Trt)-OH, is a derivative of the amino acid D-glutamine. This compound is significant in peptide synthesis due to its protective groups, which enhance the stability and reactivity of the amino acid during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis, while the triphenylmethyl (Trt) group provides additional protection for the amine functionality.
The compound can be classified under amino acid derivatives and is utilized primarily in organic chemistry and biochemistry for peptide synthesis. Its CAS Registry Number is 1994276-89-9, with a molecular formula of C₃₉H₃₄N₂O₅ and a molecular weight of approximately 610.7 g/mol . The compound is synthesized from D-glutamic acid and various protective reagents, making it an essential building block in peptide chemistry.
The synthesis of D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- involves several steps that utilize readily available starting materials. A notable method includes:
This synthetic route allows for the efficient production of the compound while minimizing costs associated with raw materials.
The molecular structure of D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- can be represented using various notations:
O=C(CCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O)NC(c1ccccc1)(c1ccccc1)c1ccccc1
WDGICUODAOGOMO-DHUJRADRSA-N
The structure features a central glutamine backbone modified with Fmoc and Trt groups, which provide steric hindrance and protect functional groups during synthesis .
D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- participates in various chemical reactions typical of amino acids:
The mechanism of action for D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- primarily revolves around its role in peptide synthesis. The protective groups (Fmoc and Trt) allow for selective reactions at specific sites on the molecule:
D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- exhibits several notable physical and chemical properties:
Relevant data includes:
D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- is primarily used in:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2